molecular formula C8H12N2O B1613113 2-(3-Aminophenylamino)ethanol CAS No. 6265-21-0

2-(3-Aminophenylamino)ethanol

Cat. No.: B1613113
CAS No.: 6265-21-0
M. Wt: 152.19 g/mol
InChI Key: ZTNLMELMADJSAH-UHFFFAOYSA-N
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Description

2-(3-Aminophenylamino)ethanol: is an organic compound with the molecular formula C8H12N2O It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Aminophenylamino)ethanol typically involves the reaction of 3-nitroaniline with ethylene oxide under controlled conditions. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Aminophenylamino)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenylaminoethanol derivatives.

Scientific Research Applications

2-(3-Aminophenylamino)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-(3-Aminophenylamino)ethanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    2-(4-Aminophenylamino)ethanol: Similar structure but with the amino group in the para position.

    2-(2-Aminophenylamino)ethanol: Similar structure but with the amino group in the ortho position.

    3-Aminophenol: Lacks the ethanol moiety but has a similar amino-phenyl structure.

Uniqueness: 2-(3-Aminophenylamino)ethanol is unique due to the specific positioning of the amino group and the ethanol moiety, which imparts distinct chemical and biological properties. This unique structure allows it to participate in specific reactions and interactions that are not possible with other similar compounds.

Properties

IUPAC Name

2-(3-aminoanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c9-7-2-1-3-8(6-7)10-4-5-11/h1-3,6,10-11H,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNLMELMADJSAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10619607
Record name 2-(3-Aminoanilino)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6265-21-0
Record name 2-(3-Aminoanilino)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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